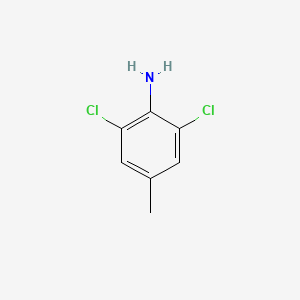
2,6-Dicloro-4-metil anilina
Descripción general
Descripción
2,6-Dichloro-4-methylaniline: is an organic compound with the molecular formula C₇H₇Cl₂N . It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 4th position of the benzene ring. This compound is a solid at room temperature and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-methylaniline is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to inhibit the growth of unwanted plants and pests
Mecanismo De Acción
Target of Action
2,6-Dichloro-4-methylaniline is an aromatic amine . Aromatic amines are a class of compounds that can interact with various biological targets.
Mode of Action
They can act as bases, forming salts with acids, or as nucleophiles, participating in various substitution reactions .
Biochemical Pathways
Aromatic amines can participate in numerous biochemical reactions, including those involving enzymes like cytochrome p450s .
Pharmacokinetics
It’s known that the compound is solid at room temperature , which may affect its absorption and bioavailability.
Result of Action
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-methylaniline. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, its reactivity may be influenced by factors such as pH, temperature, and the presence of other chemical species.
Análisis Bioquímico
Biochemical Properties
2,6-Dichloro-4-methylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of more complex pharmaceutical compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for certain cytochrome P450 enzymes, leading to its hydroxylation and subsequent metabolic transformations. The interactions between 2,6-Dichloro-4-methylaniline and these biomolecules are typically characterized by binding to the active sites of enzymes, resulting in either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of 2,6-Dichloro-4-methylaniline on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, 2,6-Dichloro-4-methylaniline can disrupt cellular metabolism by interfering with mitochondrial function, leading to altered ATP production and oxidative stress .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-4-methylaniline exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, 2,6-Dichloro-4-methylaniline can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-4-methylaniline can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,6-Dichloro-4-methylaniline can degrade into various metabolites, some of which may retain biological activity. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects, including persistent alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-4-methylaniline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, 2,6-Dichloro-4-methylaniline can induce toxic effects, including liver and kidney damage, oxidative stress, and disruption of normal cellular functions. Threshold effects are often observed, where a specific dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
2,6-Dichloro-4-methylaniline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The interactions between 2,6-Dichloro-4-methylaniline and these metabolic enzymes are critical for its detoxification and elimination .
Transport and Distribution
Within cells and tissues, 2,6-Dichloro-4-methylaniline is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, influencing its localization and accumulation. For instance, the compound may be taken up by cells via active transport mechanisms and subsequently distributed to different cellular compartments. The distribution of 2,6-Dichloro-4-methylaniline within tissues can also be influenced by its lipophilicity and affinity for specific cellular components .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-4-methylaniline is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, localization to the mitochondria may enhance its impact on cellular metabolism and oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation of 4-methylaniline: The synthesis of 2,6-dichloro-4-methylaniline can be achieved by the halogenation of 4-methylaniline
Ammoniation Reaction: Another method involves the ammoniation of 2,6-dichlorotoluene.
Industrial Production Methods: The industrial production of 2,6-dichloro-4-methylaniline typically involves the chlorination of 4-methylaniline in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,6-Dichloro-4-methylaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 2,6-dichloro-4-methylcyclohexylamine.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2,6-dichloro-4-methylcyclohexylamine.
Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2,6-Dichloro-4-methylaniline is unique due to the specific positions of the chlorine atoms and the methyl group on the benzene ring. This unique substitution pattern affects its chemical reactivity and physical properties. For example, compared to 2,4-dichloroaniline, the presence of the methyl group at the 4th position in 2,6-dichloro-4-methylaniline can lead to differences in steric hindrance and electronic effects, influencing its reactivity in chemical reactions .
Propiedades
IUPAC Name |
2,6-dichloro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUDNHJDRNNRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205007 | |
| Record name | 2,6-Dichloro-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56461-98-4 | |
| Record name | 2,6-Dichloro-4-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056461984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


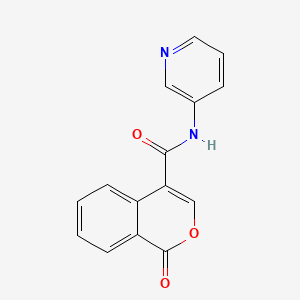
![1-[[5-Bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1231925.png)
![5-(1-Ethyl-3-methyl-4-pyrazolyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1231927.png)
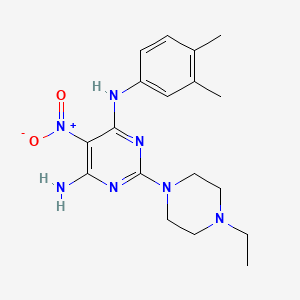
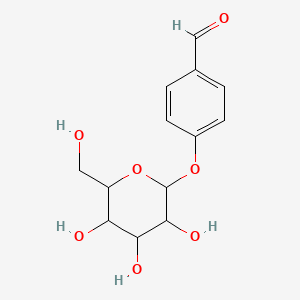
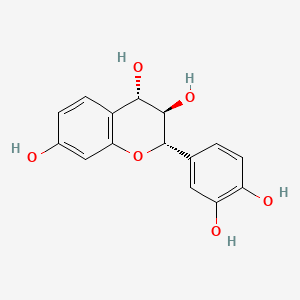
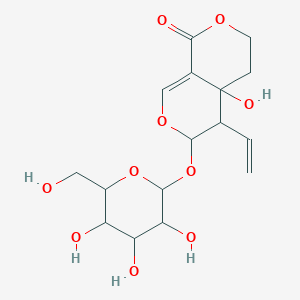
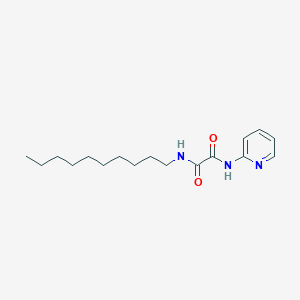

![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)
![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)
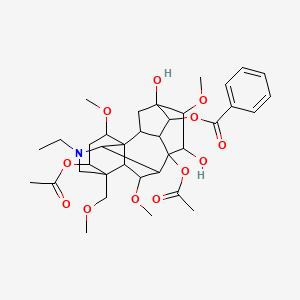
![2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid [2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1231943.png)

